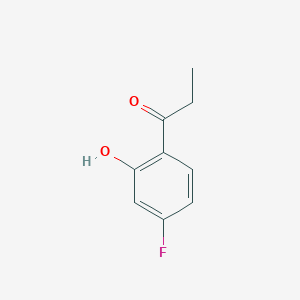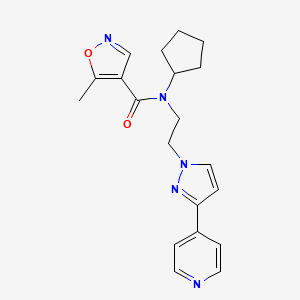
(E)-methyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-methyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate is a useful research compound. Its molecular formula is C15H11N3O4S and its molecular weight is 329.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Applications in Synthetic Chemistry
The synthesis of compounds similar to "(E)-methyl 2-((Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate" involves methods like decarboxylative condensation and cyclocondensation reactions. These methods generate azomethine ylides, contributing to the synthesis of pyrrolidines, pyrrolines, and oxazolidines, indicating the compound's role in creating diverse heterocyclic structures (Tsuge, Kanemasa, Ohe, & Takenaka, 1987). Such processes are foundational in synthetic organic chemistry, offering pathways to synthesize novel compounds with potential biological activities.
Potential as Aldose Reductase Inhibitors
Compounds structurally related to "this compound" have been evaluated for their inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. A study found that certain derivatives showed significant inhibitory potency, highlighting the potential therapeutic applications of these compounds in managing diabetic complications (Ali, Saeed, Abbas, Shahid, Bolte, & Iqbal, 2012).
Role in Generating Heterocyclic Compounds
The compound is involved in reactions that produce heterocyclic compounds, such as oxazolidinones and thiazolidinones, through cyclization processes. These reactions are crucial for the development of new materials with potential applications in pharmaceuticals and materials science. For instance, cyclization of 6-(1-alkoxyethyl)hex-2-ynoates in the presence of a platinum-olefin catalyst system leads to the formation of multisubstituted 2-(dihydrofuran-2(3H)-ylidene)acetates, showcasing the versatility of reactions involving compounds with similar structures (Nakamura, Chan, Araki, Terada, & Yamamoto, 2008).
Contributions to Medicinal Chemistry
The structural motif present in "this compound" is found in compounds with reported biological activities, such as anticancer and anti-inflammatory properties. This highlights the compound's relevance in the design and synthesis of new drugs. For example, a novel synthesis of a related thiazolidinone derivative showed moderate cytotoxic activity, indicating its potential as an anticancer agent (Mabkhot, Alharbi, Al-showiman, Soliman, Kheder, Frey, Asayari, Bin Muhsinah, & Algarni, 2019).
Eigenschaften
IUPAC Name |
methyl (2E)-2-[(2Z)-2-(2-amino-1-cyano-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S/c1-22-12(19)7-11-14(21)18(9-5-3-2-4-6-9)15(23-11)10(8-16)13(17)20/h2-7H,1H3,(H2,17,20)/b11-7+,15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNAEZOFGNFDSH-OVJOMLMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C1C(=O)N(C(=C(C#N)C(=O)N)S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/1\C(=O)N(/C(=C(\C#N)/C(=O)N)/S1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

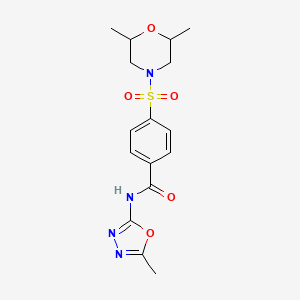
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2755153.png)
![4-[(E)-2-(4-methylsulfanylphenyl)ethenyl]-6-(trifluoromethyl)-1H-pyrimidin-2-one](/img/structure/B2755154.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(4-butoxyphenyl)-1H-pyrrol-3(2H)-one](/img/structure/B2755155.png)
![2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2755157.png)

![1-(4-Bromophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2755161.png)
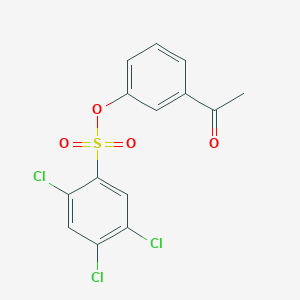

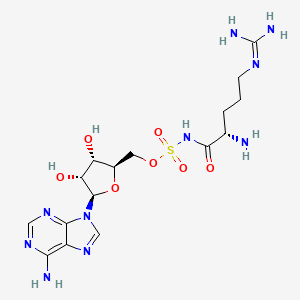
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate](/img/structure/B2755167.png)
![3-(1H-benzo[d]imidazol-2-yl)-N-(4-chlorobenzyl)azetidine-1-carboxamide](/img/structure/B2755168.png)
